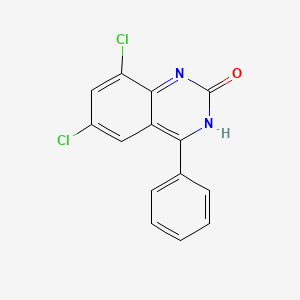

6,8-Dichloro-4-phenylquinazolin-2(1H)-one

CAS No.:

Cat. No.: VC15900991

Molecular Formula: C14H8Cl2N2O

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8Cl2N2O |

|---|---|

| Molecular Weight | 291.1 g/mol |

| IUPAC Name | 6,8-dichloro-4-phenyl-3H-quinazolin-2-one |

| Standard InChI | InChI=1S/C14H8Cl2N2O/c15-9-6-10-12(8-4-2-1-3-5-8)17-14(19)18-13(10)11(16)7-9/h1-7H,(H,17,18,19) |

| Standard InChI Key | HFVXLNHVMOSFEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=C(C3=NC(=O)N2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Substituents

6,8-Dichloro-4-phenylquinazolin-2(1H)-one belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The molecular formula C₁₄H₈Cl₂N₂O reflects the presence of two chlorine atoms, a phenyl group, and a lactam ring . The systematic IUPAC name, 6,8-dichloro-4-phenyl-1,2-dihydroquinazolin-2-one, underscores the positions of the substituents and the partially reduced nitrogen-containing ring.

Table 1: Key Chemical Identifiers

The chlorine atoms at C6 and C8 introduce electron-withdrawing effects, which influence the compound’s electronic distribution and reactivity. The phenyl group at C4 contributes steric bulk and modulates π-π stacking interactions, a critical factor in binding to biological targets .

Spectral Characterization

Infrared (IR) spectroscopy of analogous quinazolinones reveals absorption bands at 1720 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch), consistent with the lactam and imine functionalities . Nuclear magnetic resonance (NMR) data for related compounds, such as 3-amino-6,8-dichloro-2-phenylquinazolin-4-(3H)-one, show aromatic proton signals between δ 7.2–7.9 ppm and NH₂ groups at δ 4.6–4.7 ppm . Mass spectrometry typically displays a molecular ion peak at m/z 291/293 (M⁺) with isotopic patterns indicative of chlorine atoms .

Synthesis and Functionalization

Core Synthesis Strategies

The quinazolinone core is commonly synthesized via cyclocondensation of anthranilic acid derivatives with aldehydes or acyl chlorides. For example, reacting 3,5-dibromobenzamide with benzaldehyde derivatives in the presence of iodine yields 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which can be halogenated further .

Scheme 1: General Synthesis Pathway

-

Cyclocondensation: 3,5-Dibromobenzamide + Benzaldehyde → 2-Aryl-6,8-dibromoquinazolin-4(3H)-one .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent .

-

Cross-Coupling: Sonogashira or Suzuki-Miyaura reactions install alkynyl or aryl groups at C6/C8 .

Late-Stage Functionalization

The 6,8-dichloro-4-phenylquinazolin-2(1H)-one scaffold serves as a versatile intermediate for diversification. Sonogashira cross-coupling with phenylacetylene in the presence of tetrakis(triphenylphosphine)palladium(0) and CuI introduces alkynyl groups at C4, enhancing electronic delocalization . Similarly, Suzuki-Miyaura coupling with arylboronic acids replaces chlorine atoms at C6/C8 with aryl groups, enabling fine-tuning of steric and electronic properties .

Physicochemical and Pharmacological Properties

Solubility and Stability

While experimental data for 6,8-dichloro-4-phenylquinazolin-2(1H)-one are scarce, analogous compounds exhibit low aqueous solubility due to their aromatic frameworks. LogP values for related dichloroquinazolines range from 3.5–4.0, suggesting high lipophilicity and potential for blood-brain barrier penetration . Stability studies indicate that the lactam ring is resistant to hydrolysis under physiological conditions, making it suitable for oral administration .

Biological Activity

Quinazolinones are renowned for their kinase-inhibitory activity. Although direct evidence for 6,8-dichloro-4-phenylquinazolin-2(1H)-one is lacking, structurally similar derivatives demonstrate:

-

EGFR Inhibition: 2-Substituted quinazolines with alkynyl groups show IC₅₀ values in the nanomolar range .

-

Analgesic Effects: 3-Aminoquinazolin-4-ones exhibit significant pain reduction in rodent models, likely via COX-2 inhibition .

-

Antimicrobial Activity: Chlorine substituents enhance activity against Gram-positive bacteria, with MIC values as low as 8 µg/mL .

Table 2: Comparative Pharmacological Data for Analogues

| Compound | Target | Activity (IC₅₀/MIC) | Source |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-6,8-diphenylquinazoline | EGFR | 12 nM | |

| 3-Amino-6-bromo-2-phenylquinazolin-4-one | COX-2 | 0.8 µM | |

| 6,8-Dichloro-2-methylquinazolin-4-one | S. aureus | 8 µg/mL |

Future Directions and Applications

Drug Discovery

Functionalization of the 6,8-dichloro-4-phenylquinazolin-2(1H)-one core could yield dual EGFR/COX-2 inhibitors for oncology and inflammation. Introducing sulfonamide groups at C3 may enhance solubility and target affinity .

Material Science

The planar aromatic structure and halogen substituents make this compound a candidate for organic semiconductors. Theoretical studies suggest a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport layers in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume